tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C9H15NO3. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its unique structure, which includes a tert-butyl group, a formylcyclopropyl group, and a methylcarbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl (1-hydroxymethyl)cyclopropylcarbamate with formic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable for various synthetic applications .
Biology and Medicine: The compound is used in pharmaceutical research for the development of potential drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of new materials with unique properties .
Mechanism of Action
The mechanism by which tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
- tert-Butyl N-(1-formylcyclopropyl)methylcarbamate
- tert-Butyl N-(1-formylcyclopropyl)methoxycarbamate
Comparison: While these compounds share similar structural features, tert-Butyl N-(1-formylcyclopropyl)-N-methylcarbamate is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain synthetic and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXCTZLDVTPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387845-40-1 |
Source
|
Record name | tert-butyl N-(1-formylcyclopropyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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